Methoxamine hydrochloride

Vue d'ensemble

Description

Methoxamine hydrochloride is a sympathomimetic medication primarily used as an antihypotensive agent. It is known for its ability to cause prolonged peripheral vasoconstriction, which results in an increase in both systolic and diastolic blood pressure. This compound acts as a pure alpha-1 adrenergic receptor agonist, making it effective in treating acute hypotensive states, particularly those induced by spinal anesthesia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methoxamine hydrochloride can be synthesized through a cascade one-pot reaction involving sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate in a water phase. This method is environmentally friendly and suitable for industrial production . Another method involves the preparation of acetyl hydroxylamine, followed by acetyl methoxyamine, and finally this compound .

Industrial Production Methods: The industrial production of this compound typically involves the use of anisole as a starting material. Conventional chemical reactions are employed to obtain this compound, ensuring a cost-effective and scalable production process .

Analyse Des Réactions Chimiques

Types of Reactions: Methoxamine hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form amines.

Substitution: this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium 1,2-naphthaquinone-4-sulfonate (NQS) in an alkaline medium.

Reduction: Common reducing agents such as lithium aluminum hydride.

Substitution: this compound can react with various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of oximes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenethylamines.

Applications De Recherche Scientifique

Clinical Applications

1. Management of Hypotension

Methoxamine hydrochloride is primarily indicated for the treatment of acute hypotensive states, particularly during spinal anesthesia. It works by causing peripheral vasoconstriction, thereby increasing blood pressure without significantly stimulating cardiac activity. This characteristic makes it particularly useful in patients where cardiac stimulation is undesirable .

2. Preemptive Infusion in Spinal Anesthesia

Recent studies have demonstrated that preemptive infusion of methoxamine can effectively prevent hypotension in elderly patients undergoing spinal anesthesia. A meta-analysis of eight randomized controlled trials involving 480 patients showed that those receiving methoxamine had significantly higher blood pressures and lower heart rates compared to control groups .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Chambers 1994 | TURP patients | 10 mg methoxamine | Improved blood pressure |

| He 2012 | Hip replacement | 0.1 mg/kg methoxamine | Lower incidence of hypotension |

| Lin 2012 | Hip replacement | 1 mg methoxamine + ephedrine | Higher blood pressure post-anesthesia |

3. Treatment of Supraventricular Tachycardia

Methoxamine has been reported to be effective in terminating episodes of paroxysmal supraventricular tachycardia. Case reports indicate that intravenous administration can lead to rapid reversion to normal cardiac rhythm without inducing significant cardiac irritability, which is a common side effect associated with other sympathomimetics .

Research Applications

1. Biochemical Research

this compound has been utilized in laboratory settings as a reagent for the preparation of O-methyl oximes from aldehydes and ketones. This application is particularly relevant in gas chromatography-mass spectrometry (GC-MS) analyses, where it enhances the sensitivity of various analytes, including opioids and steroids .

2. Hepatic Differentiation Studies

In research involving induced pluripotent stem cells (iPSCs), methoxamine has shown promise in promoting the differentiation of iPSC-derived hepatoblasts into albumin-producing cells. This application highlights its potential role in regenerative medicine and liver disease research .

Safety and Efficacy Considerations

While methoxamine is generally well-tolerated, it is essential to monitor for potential adverse effects, particularly in sensitive populations such as the elderly or those with pre-existing cardiovascular conditions. Reports have indicated instances of ventricular arrhythmias associated with its use, necessitating careful patient selection and monitoring during administration .

Mécanisme D'action

Methoxamine hydrochloride acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist. This action results in an increase in systemic blood pressure (both systolic and diastolic). The compound binds to alpha-1A, alpha-1B, and alpha-1D adrenergic receptors, leading to the constriction of peripheral blood vessels and an increase in the force of the heart’s pumping action .

Comparaison Avec Des Composés Similaires

Phenylephrine: A short-acting alpha-1 adrenergic receptor agonist that is more potent than methoxamine.

Desglymidodrine: Chemically similar to methoxamine, used for similar purposes.

Dimetofrine: Another alpha-adrenergic agonist with similar applications.

2,5-Dimethoxyamphetamine: Shares structural similarities with methoxamine.

Uniqueness of Methoxamine Hydrochloride: this compound is unique due to its long duration of action compared to other alpha-1 adrenergic receptor agonists like phenylephrine. This makes it particularly useful in situations where prolonged vasoconstriction is required .

Activité Biologique

Methoxamine hydrochloride, a potent alpha-adrenergic agonist, has garnered attention for its diverse biological activities, particularly in the context of vascular regulation and cellular differentiation. This article synthesizes current research findings, clinical trials, and case studies to provide a comprehensive overview of the biological activity of this compound.

Methoxamine primarily acts as a selective alpha-1 adrenergic receptor agonist. Its mechanism involves:

- Vasoconstriction : Methoxamine induces prolonged peripheral vasoconstriction, leading to increased systemic blood pressure (both systolic and diastolic) by constricting blood vessels and enhancing cardiac output .

- Stimulation of Hormones : It has been shown to stimulate the release of arginine vasopressin, which plays a role in water retention and blood pressure regulation .

Clinical Applications

Methoxamine has been utilized in various clinical scenarios, including:

- Hypotension Management : It is indicated for the prevention and treatment of acute hypotensive states, particularly during spinal anesthesia and surgical complications .

- Fecal Incontinence : Clinical trials have demonstrated its efficacy in improving fecal incontinence by enhancing internal anal sphincter tone .

Biological Activity in Cellular Differentiation

Recent studies have highlighted methoxamine's role beyond vascular effects, particularly in the differentiation of stem cells into hepatocyte-like cells:

- Hepatic Differentiation : Methoxamine has been found to induce the differentiation of human induced pluripotent stem cells (hiPSCs) into albumin-positive hepatocyte-like cells. In one study, it achieved a 33.7% induction rate at optimal concentrations (1 μM) during a 20-day culture period .

- Mechanistic Insights : The differentiation process is associated with the activation of the STAT3 signaling pathway, which is crucial for liver development and function. This pathway is activated by interleukin-6 family cytokines .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies:

| Parameter | Value | Dose | Population |

|---|---|---|---|

| Cmax | 15.69 ng/mL | 10 mg | Healthy adults |

| AUC | 178.95 ng × h/mL | 10 mg | Healthy adults |

These parameters were derived from studies involving rectal administration, indicating its bioavailability and systemic exposure in humans .

Case Studies

Several case studies illustrate methoxamine's clinical applications:

- Combination Therapy in Oncology : A Phase I trial investigated methoxamine (as TRC102) combined with temozolomide for treating relapsed solid tumors. Notably, patients experienced partial responses (PR) with manageable side effects, primarily anemia .

- Local Treatment for Fecal Incontinence : The stereoisomer NRL001, a formulation of this compound, was evaluated for its efficacy in non-structural fecal incontinence. The study involved healthy volunteers receiving varying doses via rectal suppositories, demonstrating safety and pharmacokinetics conducive to clinical use .

Propriétés

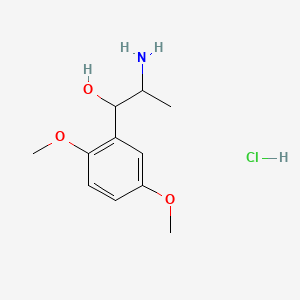

IUPAC Name |

2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3;/h4-7,11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRFXPCHZBRUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4), 1 g in 2.5 ml water; 1 g in 12 ml ethanol, Practically insoluble in ether, benzene, chloroform., ALMOST INSOL IN CHLOROFORM & ETHER, Very soluble in water; practically insoluble in ... benzene ... | |

| Record name | SID855753 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

ITS PHARMACOLOGICAL PROPERTIES ARE ALMOST EXCLUSIVELY THOSE CHARACTERISTIC OF ALPHA-RECEPTOR STIMULATION, SINCE IT ACTS DIRECTLY AT THESE SITES. ... THE OUTSTANDING EFFECT IS AN INCREASE IN BLOOD PRESSURE DUE ENTIRELY TO VASOCONSTRICTION., METHOXAMINE, GIVEN INTRAVENOUSLY OR INTRAMUSCULARLY IN MAN, CAUSES A RISE IN SYSTOLIC & DIASTOLIC BLOOD PRESSURES THAT PERSISTS FOR 60 TO 90 MINUTES. THE PRESSOR EFFECT IS DUE ALMOST EXCLUSIVELY TO AN INCREASE IN PERIPHERAL RESISTANCE. CARDIAC OUTPUT IS DECREASED OR UNCHANGED. /METHOXAMINE/, METHOXAMINE HAS A RELATIVELY SELECTIVE ACTION ON POSTSYNAPTIC COMPARED WITH PRESYNAPTIC RECEPTOR OF PULMONARY ARTERY; BOTH SYSTEMS WERE OF SIMILAR SENSITIVITY TO NOREPINEPHRINE & EPINEPHRINE., TRITIUM-LABELED METHOXAMINE CROSSED THE BLOOD-BRAIN BARRIER IN RAT. THUS METHOXAMINE IS CENTRALLY ACTIVE ALPHA-ADRENERGIC AGONIST & CONCEPT THAT HYPOTHALAMIC ADRENERGIC MECHANISMS ARE INVOLVED IN ELECTROENCEPHALOGIC & BEHAVIORAL AROUSAL IS SUPPORTED. | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR WHITE PLATE-LIKE CRYSTALS OR WHITE CRYSTALLINE POWDER, Crystals | |

CAS No. |

61-16-5 | |

| Record name | Methoxamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-216 °C | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.